molecular formula C17H23ClN2O4S B4406772 (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B4406772
M. Wt: 386.9 g/mol
InChI Key: AXYAMCWOFSZKMY-UHFFFAOYSA-N
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Description

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrrolidine Ring: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the pyrrolidine ring.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Morpholine Ring: This step involves the reaction of a suitable diol with a morpholine derivative under acidic conditions.

    Coupling of the Two Rings: The final step involves coupling the pyrrolidine and morpholine rings using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not observed in simpler analogs.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-12-10-19(11-13(2)24-12)17(21)15-9-14(5-6-16(15)18)25(22,23)20-7-3-4-8-20/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYAMCWOFSZKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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